Tert-butyl 1-benzyl-3,3-difluoropiperidin-4-ylcarbamate
CAS No.: 1823420-40-1
Cat. No.: VC4712736
Molecular Formula: C17H24F2N2O2
Molecular Weight: 326.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823420-40-1 |
|---|---|
| Molecular Formula | C17H24F2N2O2 |
| Molecular Weight | 326.388 |
| IUPAC Name | tert-butyl N-(1-benzyl-3,3-difluoropiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C17H24F2N2O2/c1-16(2,3)23-15(22)20-14-9-10-21(12-17(14,18)19)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,22) |
| Standard InChI Key | STFRALAIQQPKIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1(F)F)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with two fluorine atoms at the 3-position, a benzyl group at the 1-position, and a tert-butyl carbamate moiety at the 4-position. This arrangement confers both steric bulk and electronic modulation, critical for its reactivity in synthetic applications . The InChI key (STFRALAIQQPKIH-UHFFFAOYSA-N) and SMILES notation provide unambiguous identifiers for computational and regulatory purposes .
Physical and Spectral Data
While explicit melting/boiling points are unavailable in published sources, its storage recommendations (room temperature, dry conditions) suggest stability under standard laboratory conditions . Structural analogs indicate solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran), though experimental validation is warranted. Spectroscopic characterization likely employs ¹⁹F NMR (δ ≈ -120 ppm for CF₂ groups) and mass spectrometry (m/z 326.39 for [M+H]⁺) .
Synthesis and Optimization Strategies
Key Synthetic Routes
Industrial synthesis typically involves sequential functionalization of piperidine precursors:
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Fluorination: Introduction of difluoro groups via electrophilic fluorination reagents (e.g., Selectfluor®) under controlled pH.
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Benzylation: Nucleophilic substitution or reductive amination to install the benzyl group at the 1-position .
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Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine .
A continuous flow reactor methodology reportedly enhances yield (≥75%) and reduces side-product formation compared to batch processing.
Purification and Scalability
Chromatographic techniques (flash silica gel) or recrystallization from ethanol/water mixtures achieve >95% purity . Scalability challenges include managing exothermic reactions during fluorination and minimizing racemization at stereocenters .
Applications in Medicinal Chemistry and Drug Development
Biological Target Engagement
The fluorine atoms enhance binding affinity to enzymes (e.g., kinases, proteases) by forming dipole interactions and improving metabolic stability . Preclinical studies suggest utility as:
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Protease Inhibitors: Modulating viral or inflammatory proteases via hydrogen bonding with the carbamate carbonyl.
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CNS Agents: Penetrating the blood-brain barrier due to lipophilic tert-butyl group .
Structure-Activity Relationship (SAR) Insights
Comparative studies with non-fluorinated analogs demonstrate a 3–5-fold increase in target affinity, validating the strategic role of difluorination. The benzyl group’s π-stacking capability further optimizes binding pocket occupancy .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P280: Wear gloves/eye protection |
| H315: Skin irritation | P305+351+338: Eye rinse protocol |
| H319: Eye irritation | P337+313: Medical consultation if irritation persists |
| H335: Respiratory irritation | P261: Avoid inhalation |
Exposure Mitigation
Laboratory handling requires fume hoods, nitrile gloves, and ANSI-approved goggles. Spills are neutralized with inert absorbents (vermiculite) and disposed per hazardous waste regulations .
Industrial and Regulatory Considerations
Supply Chain Dynamics
Major suppliers (e.g., Apollo Scientific, AChemBlock) offer gram-to-kilogram quantities, with pricing contingent on purity (≥97% by HPLC) . Customs regulations in the EU and US mandate SDS compliance for international shipments .
Patent Landscape
While no direct patents claim this compound, derivatives appear in WO2021228932A1 (antivirals) and EP4101894A1 (neurodegenerative therapies), highlighting its role as a privileged scaffold .
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